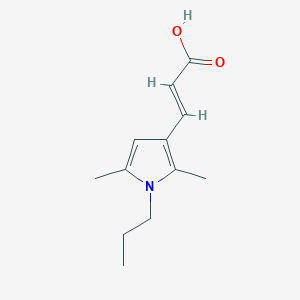

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a pyrrole ring substituted with dimethyl and propyl groups, and a propenoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the reaction of 2,5-dimethylpyrrole with appropriate alkylating agents to introduce the propyl groupThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenoic acid moiety to saturated acids or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the propenoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or saturated acids .

Aplicaciones Científicas De Investigación

Purity and Stability

The compound is commonly available in a purity of 95% and is stable at room temperature, making it suitable for laboratory use .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, a study demonstrated that related pyrrole-based compounds showed selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 1.9 to 7.52 µg/mL .

Neuropharmacology

The compound has been studied for its potential neuroprotective effects. It may act as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .

Polymerization Studies

Research has explored the use of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability.

Coatings and Adhesives

Due to its reactive double bond structure, this compound can be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors.

Case Study 1: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that compounds derived from this compound exhibited promising anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the impact of this compound on cognitive functions in animal models. The results indicated a significant improvement in memory retention and learning capabilities attributed to the inhibition of acetylcholinesterase .

Mecanismo De Acción

The mechanism of action of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid: Similar structure but with a cyano group instead of a carboxylic acid.

4-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a propenoic acid.

Uniqueness

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propenoic acid moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .

Actividad Biológica

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid, with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. Its structural representation includes a pyrrole ring, which is often associated with various biological activities.

1. Antidiabetic Potential

Research has indicated that derivatives of this compound may exhibit PPAR (Peroxisome Proliferator-Activated Receptor) agonistic activity. PPARs are crucial in regulating glucose metabolism and lipid homeostasis. A study highlighted that compounds with similar structures showed significant activation of PPAR-γ, which is linked to improved insulin sensitivity and anti-diabetic effects .

2. Antiviral Activity

Another area of interest is the compound's potential as an antiviral agent. Studies on related pyrrole derivatives have demonstrated activity against HIV, specifically targeting the gp41 protein involved in viral fusion . The most active derivatives exhibited IC(50) values in the low micromolar range, suggesting promising antiviral properties.

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .

Case Study 1: PPAR-γ Activation

In a pharmacological study assessing various compounds for PPAR-γ activation, one derivative of the compound showed an EC50 value of 4.95 μM, significantly enhancing glucose uptake in adipocytes compared to the standard drug rosiglitazone .

Case Study 2: Antiviral Efficacy

A series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit HIV replication. The lead compound demonstrated an EC50 value of 2.2 μM against HIV replication in MT-2 cells, indicating strong potential for further development as an antiviral agent .

Data Tables

Propiedades

IUPAC Name |

(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-7-13-9(2)8-11(10(13)3)5-6-12(14)15/h5-6,8H,4,7H2,1-3H3,(H,14,15)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUQJFGITSAJDF-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.